Cas no 84549-06-4 (1-Pentanesulfinothioic acid, S-pentyl ester)

1-Pentanesulfinothioic acid, S-pentyl ester structure
84549-06-4 structure
Product name:1-Pentanesulfinothioic acid, S-pentyl ester
CAS No:84549-06-4
MF:C10H22OS2
MW:222.41108083725
CID:4215557
PubChem ID:15925030

1-Pentanesulfinothioic acid, S-pentyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanesulfinothioic acid, S-pentyl ester
    • SY359081
    • DTXCID101012271
    • DTXSID10874138
    • 84549-06-4
    • S-pentyl pentane-1-sulfinothioate
    • Inchi: InChI=1S/C10H22OS2/c1-3-5-7-9-12-13(11)10-8-6-4-2/h3-10H2,1-2H3
    • InChI Key: UXGUHQNYRZMSQI-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 222.11120767g/mol
  • Monoisotopic Mass: 222.11120767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 9
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6Ų
  • XLogP3: 3.4

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